molecular formula C4H4ClNO3S B14856697 4-Methyl-1,3-oxazole-2-sulfonyl chloride

4-Methyl-1,3-oxazole-2-sulfonyl chloride

Cat. No.: B14856697
M. Wt: 181.60 g/mol
InChI Key: IOELRFRRWNNNHA-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazole-2-sulfonyl chloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-oxazole-2-sulfonyl chloride typically involves the reaction of 4-methyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methyl-1,3-oxazole+Chlorosulfonic acid4-Methyl-1,3-oxazole-2-sulfonyl chloride\text{4-Methyl-1,3-oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-Methyl-1,3-oxazole+Chlorosulfonic acid→4-Methyl-1,3-oxazole-2-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-oxazole-2-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-Methyl-1,3-oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-oxazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-oxazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    4-Methyl-1,3-oxazole-2-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

    4-Methyl-1,3-oxazole-2-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.

Uniqueness

4-Methyl-1,3-oxazole-2-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, oxidation, and reduction, sets it apart from similar compounds with different functional groups.

Properties

Molecular Formula

C4H4ClNO3S

Molecular Weight

181.60 g/mol

IUPAC Name

4-methyl-1,3-oxazole-2-sulfonyl chloride

InChI

InChI=1S/C4H4ClNO3S/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3

InChI Key

IOELRFRRWNNNHA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)S(=O)(=O)Cl

Origin of Product

United States

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